molecular formula C29H36N2O2 B11548001 1-Biphenyl-4-yl-3-[4-(decyloxy)phenyl]urea

1-Biphenyl-4-yl-3-[4-(decyloxy)phenyl]urea

Cat. No.: B11548001
M. Wt: 444.6 g/mol
InChI Key: NGXUWLYJSMSUJJ-UHFFFAOYSA-N
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Description

3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA is a synthetic organic compound belonging to the class of N-substituted ureas These compounds are characterized by the presence of a urea group (NH-CO-NH) substituted with various alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-decyloxyaniline with 4-biphenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures, to yield the desired urea derivative .

Industrial Production Methods

Industrial production of N-substituted ureas, including 3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA, often involves scalable and environmentally friendly processes. One such method is the use of potassium isocyanate in water, which avoids the use of organic solvents and simplifies the purification process . This method is suitable for large-scale production and ensures high chemical purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and decyloxyphenyl groups facilitate binding to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA is unique due to the presence of both biphenyl and decyloxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H36N2O2

Molecular Weight

444.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(4-phenylphenyl)urea

InChI

InChI=1S/C29H36N2O2/c1-2-3-4-5-6-7-8-12-23-33-28-21-19-27(20-22-28)31-29(32)30-26-17-15-25(16-18-26)24-13-10-9-11-14-24/h9-11,13-22H,2-8,12,23H2,1H3,(H2,30,31,32)

InChI Key

NGXUWLYJSMSUJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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